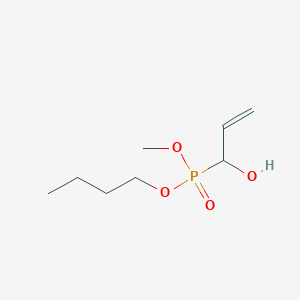
Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate is a chemical compound belonging to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to a carbon atom and three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate can be achieved through the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkyl-phosphonic acids with alkyl halides in the presence of triethylamine under solvent-free microwave-assisted conditions . The reaction typically yields high conversions and can be optimized to produce the desired phosphonate with different alkoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance reaction efficiency and selectivity, making it a viable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphinic acids.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphinic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Phosphonates are known for their biological activity, including antibacterial and antiviral properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes that utilize phosphorus-containing substrates, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate include other alkyl phosphonates such as:
- Ethyl methyl phosphonate
- Propyl methyl phosphonate
- Butyl ethyl phosphonate
Uniqueness
This compound is unique due to its specific alkyl groups and the presence of a hydroxyprop-2-en-1-yl moiety.
Properties
CAS No. |
53722-15-9 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-[butoxy(methoxy)phosphoryl]prop-2-en-1-ol |
InChI |
InChI=1S/C8H17O4P/c1-4-6-7-12-13(10,11-3)8(9)5-2/h5,8-9H,2,4,6-7H2,1,3H3 |
InChI Key |
DEILRAQMJNQLGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C=C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















